An In-depth Technical Guide to 23:0 Phosphatidylcholine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 23:0 Phosphatidylcholine for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), a saturated phosphatidylcholine with 23-carbon fatty acid chains. While not a common naturally occurring phospholipid, 23:0 PC serves as a valuable tool in various research and development applications, primarily as an internal standard in lipidomics and for the preparation of synthetic liposomes with specific physical properties. This document details its physicochemical characteristics, common applications with exemplary experimental protocols, and its general role within the broader context of phosphatidylcholine signaling.
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes.[1] They consist of a choline (B1196258) head-group, a phosphate (B84403) group, a glycerol (B35011) backbone, and two fatty acid chains. The length and saturation of these fatty acid chains determine the physical properties of the PC molecule and the membranes they form. 23:0 Phosphatidylcholine, also known as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine or PC(23:0/23:0), is a synthetic phosphatidylcholine characterized by two 23-carbon saturated fatty acyl chains. Its unique odd-chain length makes it rare in biological systems, which is a key attribute for its use as an internal standard in mass spectrometry-based lipid analysis. Furthermore, its defined chemical structure and physical properties are advantageous for the formulation of liposomes in drug delivery research.
Physicochemical Properties
23:0 Phosphatidylcholine is a white powder with well-defined physical and chemical characteristics. These properties are crucial for its application in research settings, influencing its behavior in both in vitro and in vivo systems.
| Property | Value |
| Synonyms | 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, PC(23:0/23:0) |
| Molecular Formula | C₅₄H₁₀₈NO₈P |
| Molecular Weight | 930.411 g/mol |
| Exact Mass | 929.781 g/mol |
| Percent Composition | C: 69.71%, H: 11.70%, N: 1.51%, O: 13.76%, P: 3.33% |
| Physical Form | Powder |
| Purity | >99% (as determined by TLC) |
| Transition Temperature (Tm) | 79.5 °C |
| Storage Temperature | -20°C |
| Solubility | Soluble in chloroform (B151607) |
| CAS Number | 112241-60-8 |
Key Applications and Experimental Protocols
The unique properties of 23:0 Phosphatidylcholine make it a valuable tool in lipid research and drug development. Its primary applications are as an internal standard for lipidomics studies and in the formation of liposomes for drug delivery.
Internal Standard for Mass Spectrometry-Based Lipidomics
Due to its synthetic nature and odd-numbered fatty acid chains, 23:0 PC has very low endogenous abundance in most biological samples. This makes it an excellent internal standard for the quantification of other phospholipid species in complex mixtures by liquid chromatography-mass spectrometry (LC-MS).
This protocol outlines a general workflow for the extraction and analysis of phospholipids from a biological matrix (e.g., plasma, tissue homogenate) using 23:0 PC as an internal standard.
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Sample Preparation and Lipid Extraction (Bligh-Dyer Method):
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To a 1 mL sample, add a known amount of 23:0 PC in chloroform (e.g., 10 nmol).
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Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
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Add 1.25 mL of chloroform and vortex.
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Add 1.25 mL of water and vortex.
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Centrifuge at 1,000 x g for 10 minutes to separate the phases.
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Carefully collect the lower organic phase containing the lipids.
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Dry the lipid extract under a stream of nitrogen gas.
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Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
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LC-MS/MS Analysis:
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Inject the reconstituted lipid extract onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.
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Use a C18 reversed-phase column for separation of lipid species.
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The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for 23:0 PC should be monitored, along with the transitions for the analytes of interest. The precursor ion for [23:0 PC + H]⁺ is m/z 930.8, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
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The peak area of the analyte is normalized to the peak area of the 23:0 PC internal standard to account for variations in sample preparation and instrument response.
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Preparation of Unilamellar Liposomes
23:0 PC is used to prepare synthetic liposomes with a high phase transition temperature (Tm = 79.5°C). This property results in the formation of rigid, stable liposomes at physiological temperatures, which can be advantageous for controlled drug release studies.
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
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Lipid Film Formation:
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Dissolve 23:0 PC (and any other lipids or lipid-soluble drugs) in chloroform in a round-bottom flask.
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Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing. The temperature of the buffer should be above the Tm of the lipid (i.e., >79.5°C for 23:0 PC). This will form multilamellar vesicles (MLVs).
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Extrusion:
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To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.
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Typically, 10-21 passes through the membrane are sufficient to produce a homogenous population of small unilamellar vesicles (SUVs).
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Characterization:
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The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).
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The morphology of the liposomes can be visualized using transmission electron microscopy (TEM).
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Biological Role and Signaling
While 23:0 Phosphatidylcholine itself is not a significant component of natural biological systems, phosphatidylcholines, in general, play crucial roles in cellular function. They are the most abundant phospholipid in mammalian membranes, contributing to membrane structure and fluidity.[1] PCs also serve as a precursor for various signaling molecules.
One important signaling pathway involving PCs is the generation of the second messenger diacylglycerol (DAG). This can occur through the action of phospholipase C (PLC) or the combined action of phospholipase D (PLD) and phosphatidic acid phosphatase (PAP). The DAG produced from PC hydrolysis can activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Synthesis and Purification
1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid. While detailed, proprietary synthesis methods may vary by manufacturer, a general approach involves the acylation of a glycerophosphocholine backbone with tricosanoic acid. A common method is Steglich esterification, where sn-glycero-3-phosphocholine is reacted with an excess of the desired fatty acid (in this case, tricosanoic acid) in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP).
Purification is critical to remove byproducts and unreacted starting materials. Commercially available 23:0 PC is typically purified by High-Performance Liquid Chromatography (HPLC) to achieve a purity of greater than 99%.
Conclusion
23:0 Phosphatidylcholine is a high-purity, synthetic phospholipid with significant utility in the fields of lipidomics and drug delivery. Its unique odd-chain fatty acid composition makes it an ideal internal standard for accurate quantification of phospholipids in complex biological samples. Additionally, its high phase transition temperature allows for the formulation of stable, rigid liposomes for specialized drug delivery applications. This guide has provided a detailed overview of its properties, applications, and relevant experimental protocols to aid researchers in leveraging this valuable tool in their scientific endeavors.
